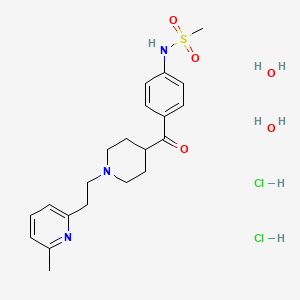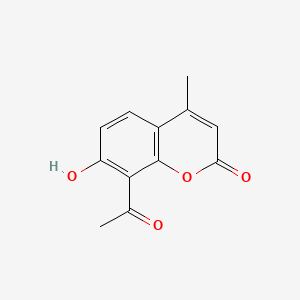
1-(3-O-sulfo-beta-D-galactosyl)sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-O-sulfo-beta-D-galactosyl)sphingosine is a sulfoglycosphingolipid that is sphingosine substituted on O-1 by a 3-O-sulfo-beta-D-galactosyl group; sulfatide in which one acyl chain has been removed by ozonolysis.
Applications De Recherche Scientifique
Application in Metachromatic Leukodystrophy
1-(3-O-sulfo-beta-D-galactosyl)sphingosine, also known as sulfatide, is significantly relevant in the context of metachromatic leukodystrophy (MLD), a genetic disease characterized by the accumulation of sulfatides due to a deficiency in arylsulfatase A. The quantification of sulfatides in urine is an important diagnostic tool, and synthetic sulfatides have been developed for this purpose. The development of a non-physiological sulfatide, 3-O-sulfo-β-d-C17 galactosylceramide, has been specifically synthesized for the quantitative determination of sulfatides in MLD diagnosis and treatment follow-up (Cui et al., 2008).
In Diagnostic Assays
Fluorescent derivatives of sulfatides, like 1-O-galactosyl-2-N-1-dimethylaminonaphthalene-5-sulfonyl-sphingosine, are used in high-performance liquid chromatography for determining β-galactosidase activity specific to galactocerebroside. This sensitive method facilitates the enzymatic activity analysis relevant to certain biological processes and diseases (Naoi & Yagi, 1981).
Application in Cellular Biology
In cellular biology, sulfatides play a role in various cellular processes. For instance, studies involving fluorescent sulfogalactolipid analogs have provided insights into the organization of sperm head plasma membranes and the process of sperm capacitation, indicating that lipid phase segregation is crucial in this biological event (Gadella et al., 1995).
Role in Glycosphingolipid Biosynthesis
Sulfatides are involved in glycosphingolipid biosynthesis, a critical process in cell membrane formation, particularly in myelin sheaths. The enzyme ceramide UDPgalactosyltransferase, responsible for cerebrosides and sulfatides synthesis, is crucial for myelination in the nervous system. Understanding its mechanism provides insights into neurological diseases and developmental biology (Schulte & Stoffel, 1993).
Implications in Autoimmunity
Structural studies of sulfatides have revealed their implications in autoimmunity, particularly in diseases affecting the central nervous system. The crystal structure of mouse CD1d with cis-tetracosenoyl sulfatide reveals insights into how these lipids are presented to T cells, which is pivotal in designing therapeutics targeting autoimmune diseases (Zajonc et al., 2005).
Propriétés
Formule moléculaire |
C24H47NO10S |
|---|---|
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1 |
Clé InChI |
BXSULSOCJNTUJS-YTBMLWRQSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
Synonymes |
lysosulfatide psychosine-3'-sulfate este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B1234949.png)
![(2R,3R,4S,5R,8R,9S,10S,11R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1234950.png)



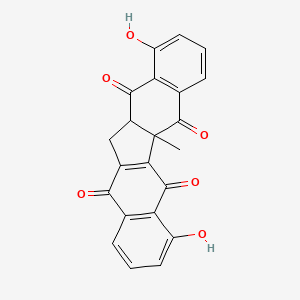
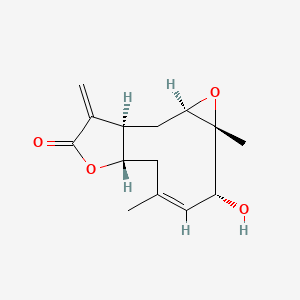
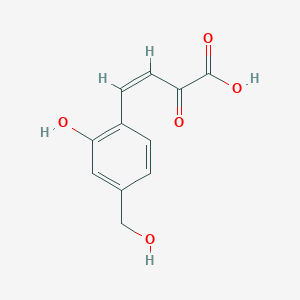

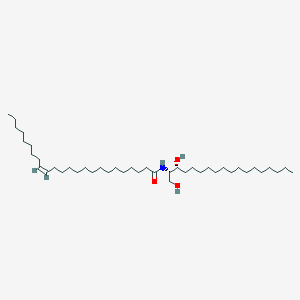
![N2-[(2,2-diphenylethoxy)acetyl]-L-arginine](/img/structure/B1234965.png)
